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Compound of Interest

Compound Name: 2,2-Difluoroethyl acetate

Cat. No.: B075174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and spectroscopic characterization of 2,2-Difluoroethyl acetate (CAS No. 1550-44-

3). This fluorinated ester is a versatile building block in organic synthesis, particularly in the

development of novel pharmaceuticals and agrochemicals. This document consolidates key

data, presents detailed experimental protocols, and offers a visual representation of its

molecular architecture to support research and development activities.

Molecular Structure and Properties
2,2-Difluoroethyl acetate is a colorless liquid with the molecular formula C4H6F2O2. Its

structure features an acetate group linked to a difluoroethyl moiety. The presence of the two

fluorine atoms on the ethyl group significantly influences the compound's chemical and physical

properties.

Molecular Structure
Caption: Molecular Structure of 2,2-Difluoroethyl Acetate.

Physicochemical Properties
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A summary of the key physicochemical properties of 2,2-Difluoroethyl acetate is presented in

the table below.

Property Value Reference

Molecular Formula C4H6F2O2

Molecular Weight 124.09 g/mol

CAS Number 1550-44-3

Appearance Colorless liquid

Boiling Point 106-107 °C

Melting Point -26 °C

Density 1.21 g/cm³ at 25 °C

Refractive Index (nD20) 1.354

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,2-Difluoroethyl
acetate. Below is a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nucleus
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment Reference

¹H NMR 5.94 tt

JHF = 55.1

Hz, JHH =

3.9 Hz

-CHF2 [1]

4.27 dt

JHH = 13.7

Hz, JHF = 4.0

Hz

-OCH2- [1]

2.14 s - -C(O)CH3 [1]

¹⁹F NMR -126.24 td

JHF = 55.1

Hz, JHF =

13.7 Hz

-CHF2 [1]

¹³C NMR

(Predicted)
~170 s - C=O

~113 t JCF ≈ 240 Hz CHF2

~63 t JCF ≈ 25 Hz OCH2

~20 s - CH3

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 2,2-Difluoroethyl acetate is expected to show characteristic absorption

bands for its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode

~2950-3000 C-H stretch (alkane)

~1745 C=O stretch (ester)

~1240 C-O stretch (ester)

~1050-1150 C-F stretch
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Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum of 2,2-Difluoroethyl acetate is expected to exhibit a

molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment

124 [M]⁺

81 [M - OCH3]⁺

65 [CHF2CH2O]⁺

51 [CHF2]⁺

43 [CH3CO]⁺ (base peak)

Experimental Protocols
Synthesis of 2,2-Difluoroethyl Acetate
Method 1: From 2,2-Difluoroethanol and Acetyl Chloride

This protocol describes the synthesis of 2,2-Difluoroethyl acetate via the esterification of 2,2-

difluoroethanol with acetyl chloride.
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Reactants

Reaction Workup Purification

2,2-Difluoroethanol

Mix 2,2-Difluoroethanol and Triethylamine
in Dichloromethane, cool to 0-5 °C

Acetyl Chloride

Slowly add Acetyl Chloride

Triethylamine

Dichloromethane

Stir at Room Temperature Wash with Water Wash with Brine Dry over Na2SO4 Filter and Concentrate Fractional Distillation Final_Product2,2-Difluoroethyl Acetate

Click to download full resolution via product page

Caption: Synthesis workflow for 2,2-Difluoroethyl Acetate.

Procedure:

To a solution of 2,2-difluoroethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane,

cooled in an ice bath, add acetyl chloride (1.1 eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Quench the reaction with water and separate the organic layer.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution,

water, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by fractional distillation to afford 2,2-difluoroethyl acetate.

Method 2: From Potassium Acetate and 2,2-Difluoro-1-chloroethane
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This method involves the nucleophilic substitution of chloride by acetate.[1]

Procedure:

A mixture of potassium acetate (1.5 eq) in dimethyl sulfoxide (DMSO) is heated to 120 °C.[1]

A solution of 2,2-difluoro-1-chloroethane (1.0 eq) in DMSO is added dropwise to the heated

mixture.[1]

The reaction mixture is stirred at 120 °C for 1.5 hours.[1]

After cooling to room temperature, the product is isolated by distillation.[1]

Logical Relationships in Characterization
The structural elucidation of 2,2-Difluoroethyl acetate relies on the combined interpretation of

various spectroscopic techniques.

Spectroscopic Techniques

Derived Information

Conclusion

NMR (¹H, ¹³C, ¹⁹F)

Atom Connectivity
(¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F couplings)

FT-IR

Functional Groups
(C=O, C-O, C-F bonds)

Mass Spectrometry

Molecular Weight
and Fragmentation

Confirmation of
2,2-Difluoroethyl Acetate Structure

Click to download full resolution via product page

Caption: Logical flow for structural characterization.
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Safety Information
2,2-Difluoroethyl acetate is a flammable liquid and vapor. It may cause skin and eye irritation.

Handle in a well-ventilated fume hood and wear appropriate personal protective equipment,

including safety glasses, gloves, and a lab coat.

Conclusion
This technical guide provides essential information on 2,2-Difluoroethyl acetate for

professionals in research and drug development. The compiled data on its properties, along

with detailed experimental protocols and spectroscopic information, serves as a valuable

resource for the synthesis, characterization, and application of this important fluorinated

building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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